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Compound of Interest

Compound Name: (2-Methylquinolin-6-yl)methanol

Cat. No.: B1306216 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a heterocyclic aromatic organic compound, has long been a

cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic

agents. Among its numerous derivatives, 2-methylquinolines have emerged as a particularly

promising class of compounds with a diverse range of biological activities. This technical guide

provides a comprehensive overview of the potential therapeutic targets of 2-methylquinoline

derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. This

document synthesizes current research to offer a detailed resource for professionals engaged

in drug discovery and development.

Anticancer Activity: Targeting the Machinery of
Malignancy
2-Methylquinoline derivatives have demonstrated significant potential as anticancer agents by

targeting various critical components of cancer cell proliferation and survival. The primary

mechanisms of action involve the disruption of cellular processes essential for tumor growth,

including cell division, DNA replication and repair, and signal transduction.

Key Anticancer Targets:
Tubulin Polymerization: Several 2-methylquinoline derivatives act as inhibitors of tubulin

polymerization, a critical process for microtubule formation and, consequently, mitotic spindle
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assembly during cell division. By disrupting microtubule dynamics, these compounds induce

cell cycle arrest, typically at the G2/M phase, leading to apoptosis.

Topoisomerases: These enzymes are crucial for managing DNA topology during replication,

transcription, and repair. 2-Methylquinoline derivatives have been shown to inhibit both

topoisomerase I and II, leading to DNA strand breaks and the induction of programmed cell

death in cancer cells.

Tyrosine Kinases: As key regulators of cellular signaling pathways that control cell growth,

proliferation, and differentiation, tyrosine kinases are prominent targets in cancer therapy.

Certain 2-methylquinoline derivatives have exhibited inhibitory activity against various

tyrosine kinases, thereby blocking aberrant signaling cascades that drive tumorigenesis.

Histone Deacetylases (HDACs): HDACs play a critical role in the epigenetic regulation of

gene expression. Their inhibition by 2-methylquinoline derivatives can lead to the re-

expression of tumor suppressor genes, cell cycle arrest, and apoptosis.

Quantitative Data on Anticancer Activity:
The following table summarizes the in vitro cytotoxic activity of representative 2-

methylquinoline derivatives against various cancer cell lines, presented as IC50 values (the

concentration required to inhibit 50% of cell growth).

Compound ID
Cancer Cell
Line

IC50 (µM)
Target/Mechan
ism

Reference

Compound A
HeLa (Cervical

Cancer)
8.3

KDM5A, KDM4B,

KDM4A, HER-2

regulator

[1](--INVALID-

LINK--)

Compound B
PC3 (Prostate

Cancer)
31.37

KDM5A, KDM4B,

KDM4A, HER-2

regulator

[1](--INVALID-

LINK--)

Compound C
A549 (Lung

Cancer)
Not Specified Not Specified

[2](--INVALID-

LINK--)

Compound D
MCF-7 (Breast

Cancer)
Not Specified Not Specified

[3](--INVALID-

LINK--)
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Antimicrobial Activity: A Renewed Arsenal Against
Pathogens
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.

2-Methylquinoline derivatives have shown considerable promise in this area, exhibiting activity

against a range of bacterial and fungal pathogens.

Key Antimicrobial Targets:
Bacterial DNA Gyrase and Topoisomerase IV: Similar to their anticancer mechanism, these

derivatives can target bacterial topoisomerases, which are essential for DNA replication and

repair in bacteria, leading to bacterial cell death.

Cell Wall Synthesis: Some 2-methylquinoline derivatives may interfere with the synthesis of

the bacterial cell wall, a structure vital for bacterial integrity and survival.[4]

Inhibition of Essential Enzymes: These compounds can also inhibit other crucial microbial

enzymes, thereby disrupting their metabolic processes.[4]

Quantitative Data on Antimicrobial Activity:
The following table summarizes the in vitro antimicrobial activity of representative 2-

methylquinoline derivatives, presented as Minimum Inhibitory Concentration (MIC) values (the

lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism).
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Compound ID Microorganism MIC (µg/mL)
Target/Mechan
ism

Reference

Compound E
Staphylococcus

aureus
12.5 Not Specified

[5](--INVALID-

LINK--)

Compound F
Streptococcus

pyogenes
12.5 Not Specified

[5](--INVALID-

LINK--)

Compound G Escherichia coli 50 Not Specified
[5](--INVALID-

LINK--)

Compound H
Pseudomonas

aeruginosa
50 Not Specified

[5](--INVALID-

LINK--)

Compound I
Pyricularia

oryzae (Fungus)
Not Specified Not Specified

[5](--INVALID-

LINK--)

Anti-inflammatory Activity: Modulating the
Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases. 2-Methylquinoline derivatives have

demonstrated anti-inflammatory properties by targeting key mediators of the inflammatory

response.

Key Anti-inflammatory Targets:
Cyclooxygenase (COX) Enzymes: Some derivatives have shown the potential to inhibit COX

enzymes, which are central to the production of prostaglandins, key mediators of

inflammation.

Pro-inflammatory Cytokines: These compounds may also modulate the production and

signaling of pro-inflammatory cytokines, thereby dampening the inflammatory cascade.

Due to the nature of the available search results, specific quantitative data for the anti-

inflammatory activity of 2-methylquinoline derivatives is not presented in a tabular format.

However, studies have shown their potential in this area, warranting further investigation.[6][7]
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Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the

evaluation of 2-methylquinoline derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent

cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable

cells present.

Workflow:

Seed cancer cells in 96-well plates Incubate for 24h for cell attachment Treat cells with 2-methylquinoline derivatives at various concentrations Incubate for 48-72h Add MTT solution and incubate for 4h Add solubilization buffer to dissolve formazan crystals Measure absorbance at 570 nm Calculate IC50 values

Click to download full resolution via product page

MTT Assay Workflow

Procedure:

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and

incubate for 24 hours to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of the 2-methylquinoline derivatives in cell

culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4

hours.

Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan

crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability compared to untreated control cells

and determine the IC50 value.
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Minimum Inhibitory Concentration (MIC) Determination
(Broth Microdilution Method)
This method is used to determine the lowest concentration of an antimicrobial agent that

prevents the visible growth of a microorganism.

Workflow:

Prepare serial dilutions of 2-methylquinoline derivatives in broth Inoculate with a standardized suspension of the test microorganism Incubate at the appropriate temperature and duration Visually inspect for turbidity (bacterial growth) Determine the lowest concentration with no visible growth (MIC)

Administer 2-methylquinoline derivative or control to animals Inject carrageenan into the paw to induce inflammation Measure paw volume at regular intervals Calculate the percentage of edema inhibition Compare with control and standard anti-inflammatory drug
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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